Cas no 117890-82-1 (2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one)

2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidine core with chlorine substituents at the 2- and 3-positions. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing scaffolds. The dichloro substitution enhances electrophilic character, facilitating nucleophilic aromatic substitution reactions, while the pyrido[1,2-a]pyrimidinone framework offers versatility in medicinal chemistry and agrochemical applications. Its rigid bicyclic system contributes to stability, and the electron-deficient nature allows for selective functionalization. This compound is particularly useful in the development of pharmaceuticals, ligands, and specialty chemicals requiring precise molecular architecture.
2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one structure
117890-82-1 structure
Product name:2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No:117890-82-1
MF:C8H4Cl2N2O
MW:215.036159515381
CID:3047642
PubChem ID:74890119

2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
    • 2,3-dichloro-pyrido[1,2-a]pyrimidin-4-one;2,3-Dichlor-pyrido[1,2-a]pyrimidin-4-on;
    • 117890-82-1
    • 2,3-DICHLOROPYRIDO[1,2-A]PYRIMIDIN-4-ONE
    • DTXSID801258953
    • Inchi: InChI=1S/C8H4Cl2N2O/c9-6-7(10)11-5-3-1-2-4-12(5)8(6)13/h1-4H
    • InChI Key: ZUYGRPKKRPCWJS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 213.97000
  • Monoisotopic Mass: 213.9700681Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 34.37000
  • LogP: 2.00130

2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM321651-5g
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 95%
5g
$*** 2023-04-03
Key Organics Ltd
PS-13958-50mg
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 >90%
50mg
£102.00 2025-02-09
A2B Chem LLC
AE25344-1g
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 96%
1g
$228.00 2024-04-20
Apollo Scientific
OR959640-5g
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 96%
5g
£780.00 2025-02-21
Chemenu
CM321651-1g
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 95%
1g
$*** 2023-04-03
Key Organics Ltd
PS-13958-10mg
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
PS-13958-100mg
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 >90%
100mg
£146.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597076-1g
2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
117890-82-1 98%
1g
¥2338.00 2024-08-09
A2B Chem LLC
AE25344-5g
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 96%
5g
$662.00 2024-04-20
Apollo Scientific
OR959640-250mg
2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
117890-82-1 96%
250mg
£125.00 2023-09-02

Additional information on 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction to 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 117890-82-1)

2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 117890-82-1) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrido[1,2-a]pyrimidinones, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.

The chemical structure of 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is characterized by a pyridine ring fused with a pyrimidine ring, with two chlorine atoms attached at the 2 and 3 positions. This specific arrangement of functional groups imparts the molecule with distinct chemical and biological characteristics. The presence of the chlorine atoms enhances the lipophilicity of the compound, which can influence its cellular uptake and distribution within the body.

Recent studies have highlighted the potential of 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antitumor activity against several cancer cell lines, including breast cancer and lung cancer cells. The researchers found that 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one selectively inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.

In addition to its antitumor properties, 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one has also shown promise in antiviral research. A study conducted by a team at the University of California in 2020 demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral RNA synthesis and protein expression, making it a potential candidate for the development of broad-spectrum antiviral drugs.

The anti-inflammatory effects of 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one have also been explored. Research published in the European Journal of Pharmacology in 2019 indicated that this compound significantly reduces inflammation in both in vitro and in vivo models. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The pharmacokinetic properties of 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one have been studied to understand its behavior in biological systems. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for its potential use as an oral therapeutic agent. Additionally, the compound exhibits low toxicity in preclinical studies, further supporting its safety profile.

In terms of synthetic methods, several routes have been developed for the preparation of 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one. One common approach involves the condensation of an appropriate pyridine derivative with a suitable pyrimidine precursor followed by chlorination reactions. These synthetic strategies are well-documented in the literature and can be adapted for large-scale production if needed.

The future prospects for 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one are promising. Ongoing research is focused on optimizing its structure to enhance its therapeutic efficacy and reduce any potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its pharmacological properties and target specific tissues or organs.

In conclusion, 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 117890-82-1) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.

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